2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid
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Overview
Description
The compound “2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a =N-C-S- moiety and strong aromaticity of the ring . This structure is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiadiazole derivatives were monitored using techniques like TLC .Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be determined using various spectroscopic techniques. For instance, the IR, 1H NMR, 13C NMR, and mass spectra of the compounds provide valuable information about their structure .Mechanism of Action
Thiadiazole derivatives have been found to exhibit urease inhibitory activities . The molecular docking simulation performed using AutoDock4 showed that these compounds could interact well with the active site of the urease enzyme . This interaction is believed to be responsible for their high activity against the enzyme .
Safety and Hazards
Future Directions
Thiadiazole derivatives have shown significant therapeutic potential, making them promising candidates for further evaluation . Their ability to disrupt processes related to DNA replication allows them to inhibit the replication of both bacterial and cancer cells . Therefore, future research could focus on exploring their potential as anticancer agents .
Properties
IUPAC Name |
2-chloro-5-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S2/c1-6-15-16-12(21-6)20-5-10(17)14-7-2-3-9(13)8(4-7)11(18)19/h2-4H,5H2,1H3,(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVJWCWUMSARTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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